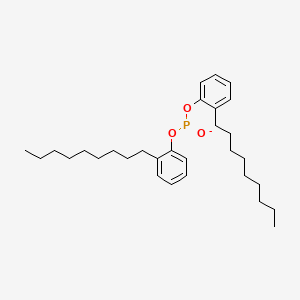

Bis(2-nonylphenoxy)phosphanolate

Description

Properties

CAS No. |

53197-99-2 |

|---|---|

Molecular Formula |

C30H46O3P- |

Molecular Weight |

485.7 g/mol |

IUPAC Name |

bis(2-nonylphenyl) phosphite |

InChI |

InChI=1S/C30H46O3P/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)32-34(31)33-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22H2,1-2H3/q-1 |

InChI Key |

ZTJHENPFYJFSQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OP([O-])OC2=CC=CC=C2CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-nonylphenoxy)phosphanolate typically involves the reaction of phosphorus trichloride with 2-nonylphenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The general reaction conditions include:

Reactants: Phosphorus trichloride and 2-nonylphenol.

Catalyst/Base: A suitable base such as triethylamine.

Solvent: An organic solvent like toluene or dichloromethane.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Reaction Time: The reaction typically takes several hours to complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Bis(2-nonylphenoxy)phosphanolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonate esters.

Substitution: It can participate in nucleophilic substitution reactions, where the nonylphenoxy groups can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Major Products Formed:

Oxidation: Phosphonate esters.

Substitution: Substituted phosphonates.

Hydrolysis: Phosphonic acid derivatives.

Scientific Research Applications

Chemistry: Bis(2-nonylphenoxy)phosphanolate is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.

Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential as a therapeutic agent is explored in the treatment of diseases involving abnormal enzyme activity. Its phosphonate group is known to mimic phosphate groups in biological systems, making it a valuable tool in medicinal chemistry.

Industry: In industrial applications, this compound is used as an additive in lubricants and as a stabilizer in polymer production. Its ability to enhance the properties of materials makes it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of bis(2-nonylphenoxy)phosphanolate involves its interaction with molecular targets such as enzymes and metal ions. The compound’s phosphonate group can form strong bonds with metal ions, leading to the formation of stable complexes. These complexes can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The nonylphenoxy groups provide hydrophobic interactions that enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Critical Limitations in the Provided Evidence

- No Data on Target Compound: None of the references mention Bis(2-nonylphenoxy)phosphanolate or its properties, synthesis, or applications.

- Irrelevant Comparisons: The compounds described in the evidence (e.g., phthalates, phosphonates, and benzoates) differ significantly in structure and function. For example: Bis(2-n-butoxyethyl)phthalate (CAS 117-83-9) is a plasticizer with a phthalate ester backbone . Bis(2-chloroethyl) methylphosphonate (CAS 2799-58-8) is a phosphonate ester with chlorine substituents, likely used in chemical synthesis .

- Absence of Key Data: Physical/chemical properties (e.g., solubility, stability), toxicity profiles, or regulatory status for this compound are entirely missing.

Recommendations for Further Research

To address the query effectively, the following steps are necessary:

Access Specialized Databases: Search SciFinder, Reaxys, or PubChem for peer-reviewed studies, patents, or regulatory documents on this compound.

Identify Structural Analogues: Focus on compounds with: Alkylphenol groups (e.g., nonylphenol ethoxylates). Phosphonate/phosphanolate esters (e.g., organophosphate flame retardants).

Prioritize Comparative Studies: Look for publications comparing alkylphenol-based phosphonates in terms of: Environmental persistence (e.g., biodegradability, bioaccumulation). Regulatory restrictions (e.g., EU REACH, US EPA classifications).

Hypothetical Comparison Framework (Illustrative Example)

While speculative due to insufficient data, a plausible comparison might involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.